Cas no 508-93-0 (Evomonoside)

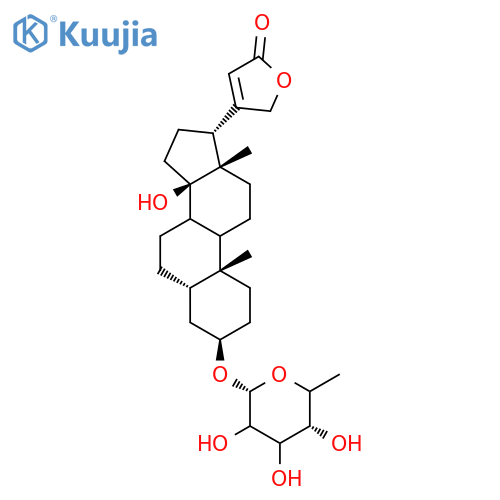

Evomonoside structure

商品名:Evomonoside

CAS番号:508-93-0

MF:C29H44O8

メガワット:520.654870033264

CID:377028

Evomonoside 化学的及び物理的性質

名前と識別子

-

- Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-14-hydroxy-,(3b,5b)-

- Evomonoside

- EVOMONOSIDE(RG)(CALL)

-

計算された属性

- せいみつぶんしりょう: 520.30400

じっけんとくせい

- PSA: 125.68000

- LogP: 2.45610

Evomonoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E947500-10mg |

Evomonoside |

508-93-0 | 10mg |

$4443.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-499139-10 mg |

Evomonoside, |

508-93-0 | 10mg |

¥48,887.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-499139-10mg |

Evomonoside, |

508-93-0 | 10mg |

¥48887.00 | 2023-09-05 |

Evomonoside 関連文献

-

Sasilada Sirirungruang,Collin R. Barnum,Sophia N. Tang,Patrick M. Shih Nat. Prod. Rep. 2023 40 1170

-

2. Synthesis of 20α- and 20β-acetamido, amino, nitro and hydroxy derivatives of 14-hydroxy-5β,14β-pregnane 3β-glycosides: pregnanes that bind to the digitalis receptorJohn F. Templeton,Yangzhi Ling,Talal H. Zeglam,Kirk Marat,Frank S. LaBella J. Chem. Soc. Perkin Trans. 1 1992 2503

508-93-0 (Evomonoside) 関連製品

- 71-63-6(Digitoxin)

- 17575-20-1(Card-20(22)-enolide,3-[(O-b-D-glucopyranosyl-(1®4)-O-3-O-acetyl-2,6-dideoxy-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]-14-hydroxy-,(3b,5b)-)

- 127299-95-0(Digoxin-d3)

- 13137-64-9(Periplocin)

- 17598-65-1(Deslanoside)

- 11018-89-6(Ouabain Octahydrate)

- 17575-22-3(lanatoside C)

- 1111-39-3(Digitoxin 3'''-Acetate)

- 27215-14-1(Neoandrographolide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬